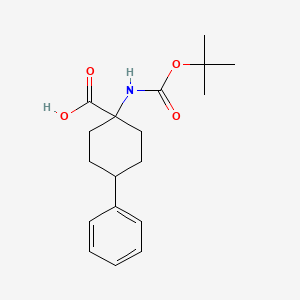

Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid

Overview

Description

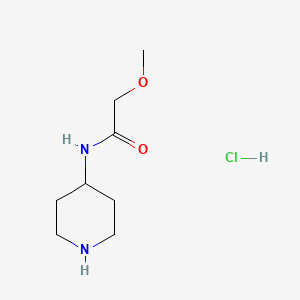

Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is a compound extensively used in scientific research due to its diverse applications. It plays a crucial role in drug synthesis, peptide chemistry, and pharmaceutical development. The compound has a CAS Number of 1212411-75-0 .

Molecular Structure Analysis

The molecular weight of this compound is 319.4 . The IUPAC name is 1-[(tert-butoxycarbonyl)amino]-4-phenylcyclohexanecarboxylic acid . The InChI code is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-18(15(20)21)11-9-14(10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21)/t14-,18+ .Physical And Chemical Properties Analysis

This compound is a white powder . It should be stored at 0-8°C .Scientific Research Applications

1. Building Block for Helical β-Peptides

Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is an important building block for helical β-peptides. This amino acid can be obtained from trans-cyclohexane-1,2-dicarboxylic acid in a one-pot procedure, leading directly from the trans-cyclohexane-1,2-dicarboxylic acid to the N-BOC-protected amino acid (Berkessel, Glaubitz, & Lex, 2002).

2. Conformational Analysis in Peptides

It is used to analyze conformations in peptides. The crystal structures of its derivatives, including dipeptides, have been determined, showing that the cyclohexane rings in all structures adopt an almost perfect chair conformation (Valle et al., 1988).

3. Phase-Selective Synthetic Peptide Gelator

This compound is used in the synthesis of phase-selective peptide gelators that can entrap various organic solvents and oils, forming self-supporting gels. It plays a crucial role in the entrapment and recovery in oil spill scenarios (Konda et al., 2014).

4. Substrate Specificity Studies

It is involved in the synthesis of diastereoisomeric peptides incorporating cycloglutamic acids for studying the substrate specificity of vitamin K-dependent carboxylation (Acher & Azerad, 2009).

5. Ring Opening Reactions in Synthetic Chemistry

This compound derivatives are used in regioselective ring-opening reactions, serving as precursors for syn- or anti-1,2-amino alcohols (Bach & Schröder, 1997).

6. Inhibitory Activity in Vitamin K-dependent Carboxylation

Its derivatives have shown weak competitive inhibitory activity in the vitamin K-dependent carboxylation process. The cyclic trans isomers were found to be more active than the cis ones (Larue et al., 1997).

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it is challenging to provide a detailed explanation of its mode of action. Like many carboxylic acids, it may interact with various enzymes and receptors in the body, influencing their activity and triggering downstream effects .

Pharmacokinetics

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-18(15(20)21)11-9-14(10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLMTMOGBGTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)

![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)